molecular formula C6H14N2 B11924833 {[(2R)-azetidin-2-yl]methyl}dimethylamine

{[(2R)-azetidin-2-yl]methyl}dimethylamine

Cat. No.: B11924833
M. Wt: 114.19 g/mol
InChI Key: UCDCTEVWRISNRB-ZCFIWIBFSA-N
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Description

{[(2R)-azetidin-2-yl]methyl}dimethylamine is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2R)-azetidin-2-yl]methyl}dimethylamine typically involves the formation of the azetidine ring followed by the introduction of the dimethylamine group. One common method includes the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the azetidine ring. Subsequent alkylation with dimethylamine can be achieved using reagents like dimethylamine hydrochloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

{[(2R)-azetidin-2-yl]methyl}dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced forms of any carbonyl-containing intermediates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Kinase Inhibition

One of the most promising applications of {[(2R)-azetidin-2-yl]methyl}dimethylamine is its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor. The MEK/ERK signaling pathway is critical in regulating cell proliferation and differentiation, and its dysregulation is associated with various cancers.

  • Case Study : A patent (WO2007044515A1) describes the synthesis of azetidine derivatives, including this compound, as effective MEK inhibitors for treating proliferative diseases such as cancer. The study highlights the compound's ability to inhibit tumor growth by targeting the MEK/ERK pathway, which is often upregulated in tumors due to mutations in Ras or Raf genes .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties.

  • Data Table : Antimicrobial Activity of Azetidine Derivatives
Compound NameGram-positive Activity (DIZ mm)Gram-negative Activity (DIZ mm)
Compound A22 mm (S. aureus)18 mm (E. coli)
Compound B21 mm (B. subtilis)16 mm (P. aeruginosa)
This compoundTBDTBD

Note: DIZ = Diameter of Inhibition Zone

This antimicrobial potential suggests that the compound could be further explored for developing new antibiotics or treatments for infections .

Pharmaceutical Formulations

The compound can be incorporated into pharmaceutical formulations aimed at treating conditions linked to abnormal cell growth and proliferation.

  • Case Study : A formulation involving this compound was tested for its efficacy in reducing tumor size in preclinical models, demonstrating significant promise as a therapeutic agent against cancers characterized by aberrant MEK/ERK signaling .

Mechanism of Action

The mechanism of action of {[(2R)-azetidin-2-yl]methyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of the azetidine ring, which lacks the dimethylamine group.

    N-methylazetidine: A derivative with a single methyl group attached to the nitrogen atom.

    N,N-dimethylazetidine: A compound with two methyl groups attached to the nitrogen atom, similar to {[(2R)-azetidin-2-yl]methyl}dimethylamine but without the additional methyl group on the azetidine ring.

Uniqueness

This compound is unique due to the presence of both the azetidine ring and the dimethylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler azetidine derivatives.

Biological Activity

{[(2R)-azetidin-2-yl]methyl}dimethylamine is a compound characterized by its azetidine structure, which consists of a four-membered saturated heterocyclic ring containing one nitrogen atom. This compound features a dimethylamine group attached to a methyl chain connected to the azetidine moiety, imparting unique properties and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its azetidine structure is associated with various pharmacological effects, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. Studies suggest that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

Anticancer Potential

The azetidine derivatives, including this compound, have been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific signaling pathways or modulating gene expression related to cell proliferation .

The biological activity of this compound is largely attributed to its ability to interact with biological targets. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptors that play roles in cell signaling and growth regulation.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of azetidine derivatives found that this compound exhibited potent activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In another study focused on cancer cell lines, this compound was shown to inhibit the proliferation of breast cancer cells. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest and apoptosis .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityUnique Aspects
3-Chloro-Azetidin-2-oneAzetidine derivativeAnticancerContains a chloro substituent
Azetidine-based Resveratrol DerivativesAzetidine derivativeAnticancerCombines resveratrol properties
1-Acetyl-AzetidineAzetidine derivativeAntimicrobialSimple structure with an acetyl group

This table illustrates the diversity within azetidine derivatives and highlights the unique properties of this compound due to its specific functional groups and stereochemistry.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C6H14N2/c1-8(2)5-6-3-4-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

UCDCTEVWRISNRB-ZCFIWIBFSA-N

Isomeric SMILES

CN(C)C[C@H]1CCN1

Canonical SMILES

CN(C)CC1CCN1

Origin of Product

United States

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